![molecular formula C16H22N2O3 B5661378 (3R*,4S*)-4-cyclopropyl-1-[(2-methoxyphenoxy)acetyl]pyrrolidin-3-amine](/img/structure/B5661378.png)
(3R*,4S*)-4-cyclopropyl-1-[(2-methoxyphenoxy)acetyl]pyrrolidin-3-amine
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Overview
Description
Synthesis Analysis
Synthetic routes for related pyrrolidine derivatives involve key steps such as asymmetric 1,3-dipolar cycloaddition reactions, which are commonly used for the synthesis of various bioactive molecules. For example, a practical large-scale synthesis of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol showcases the efficiency of 1,3-dipolar cycloaddition, followed by reduction and hydrogenation processes, to achieve high yields of pyrrolidine derivatives without the need for chromatography (Kotian et al., 2005).
Molecular Structure Analysis
Molecular structure analysis of pyrrolidine derivatives emphasizes the importance of stereochemistry and regioselectivity in their synthesis. For instance, the chemoselective synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles demonstrates the role of heterocyclization reactions in forming complex structures with high yields and environmental friendliness (Aquino et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving pyrrolidine derivatives often highlight their versatility and reactivity towards various functionalizations. An efficient route for the regioselective synthesis of 2,3,4-substituted pyrroles is developed via 1,3-dipolar cycloaddition, demonstrating the precise control over substituent introduction at different positions on the pyrrole ring (Misra et al., 2007).
Physical Properties Analysis
While specific data on the physical properties of "(3R*,4S*)-4-cyclopropyl-1-[(2-methoxyphenoxy)acetyl]pyrrolidin-3-amine" are not directly available, related compounds provide insights. For example, the diastereoselective synthesis of pyrrolidines via catalyzed reactions suggests that physical properties such as solubility and melting points can be influenced by the stereochemical configuration of the substituents on the pyrrolidine ring (Carson & Kerr, 2005).
Chemical Properties Analysis
The chemical properties of pyrrolidine derivatives, including reactivity and stability, are often determined by their functional groups and molecular structure. The synthesis and characterization of 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives illustrate how the introduction of different substituents can significantly impact their chemical reactivity and potential applications (Mitsumoto & Nitta, 2004).
properties
IUPAC Name |
1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-(2-methoxyphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-20-14-4-2-3-5-15(14)21-10-16(19)18-8-12(11-6-7-11)13(17)9-18/h2-5,11-13H,6-10,17H2,1H3/t12-,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJDNHAIFXNJAN-OLZOCXBDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CC(C(C2)N)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1OCC(=O)N2C[C@@H]([C@H](C2)N)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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